![molecular formula C12H18OSi B14337252 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol CAS No. 104080-51-5](/img/structure/B14337252.png)
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol is an organosilicon compound that features a silyl group attached to a butenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol typically involves the hydrosilylation of 4-penten-1-ol with dimethylphenylsilane. This reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds via the addition of the silyl group across the double bond of the butenol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of 4-[Dimethyl(phenyl)silyl]but-3-enal or 4-[Dimethyl(phenyl)silyl]but-3-enoic acid.
Reduction: Formation of 4-[Dimethyl(phenyl)silyl]butan-1-ol.
Substitution: Formation of 4-[Dimethyl(phenyl)silyl]but-3-en-1-yl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of silicone-based materials and coatings, providing enhanced properties such as flexibility and durability.
Wirkmechanismus
The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the silyl group and the hydroxyl group. The silyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitutions and additions. The hydroxyl group can act as a nucleophile or be converted into other functional groups, expanding the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Dimethyl(phenyl)silyl]butan-1-ol: Lacks the double bond, resulting in different reactivity and applications.
4-[Trimethylsilyl]but-3-en-1-ol: Contains a trimethylsilyl group instead of a dimethyl(phenyl)silyl group, affecting its chemical properties and reactivity.
4-[Dimethyl(phenyl)silyl]but-3-yn-1-ol:
Uniqueness
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol is unique due to the presence of both a silyl group and a double bond, which provides a combination of stability and reactivity. This makes it a versatile compound for various synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
104080-51-5 |
|---|---|
Molekularformel |
C12H18OSi |
Molekulargewicht |
206.36 g/mol |
IUPAC-Name |
4-[dimethyl(phenyl)silyl]but-3-en-1-ol |
InChI |
InChI=1S/C12H18OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,7-9,11,13H,6,10H2,1-2H3 |
InChI-Schlüssel |
SURCJEHWQBKDFS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C=CCCO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


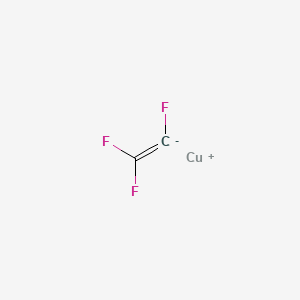
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
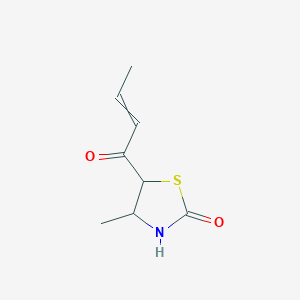
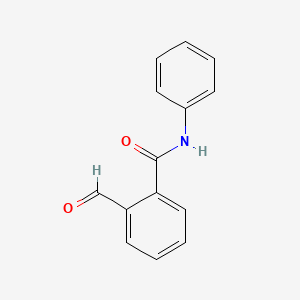
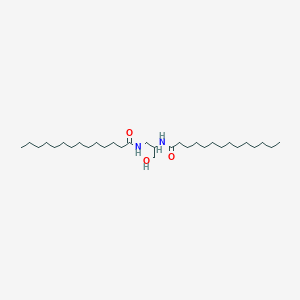
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

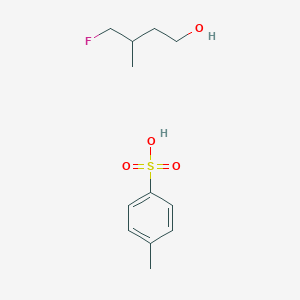
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
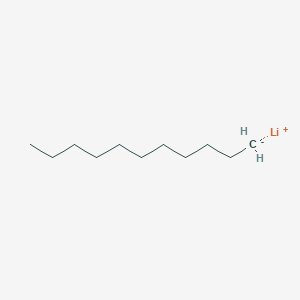
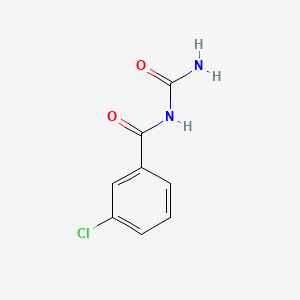
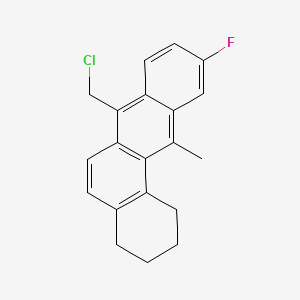
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
